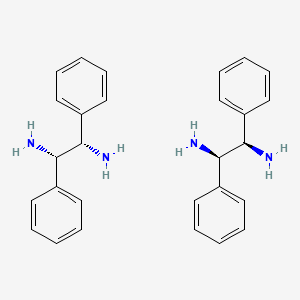
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are chiral diamines with two phenyl groups attached to the ethane backbone. These compounds are enantiomers, meaning they are non-superimposable mirror images of each other. They are significant in various fields of chemistry due to their chiral nature and ability to form complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine typically involves the reduction of benzil with ammonium acetate and cyclohexanone in glacial acetic acid . The resulting imidazole intermediate is then reduced using lithium in liquid ammonia to yield the desired diamines .
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: They can be further reduced to form amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can result in a wide range of substituted diamines.
Applications De Recherche Scientifique
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine have numerous applications in scientific research:
Chemistry: They are used as chiral ligands in asymmetric synthesis and catalysis.
Biology: These compounds can be used to study chiral recognition and interactions in biological systems.
Industry: They are used in the production of chiral catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine involves their ability to form complexes with metals and other molecules. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in catalysis and asymmetric synthesis.
(1S,2S)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-1,2-diaminocyclohexane, also used in similar applications.
Uniqueness
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are unique due to their phenyl groups, which can enhance their ability to participate in π-π interactions and other non-covalent interactions. This makes them particularly useful in applications requiring strong chiral recognition and binding.
Propriétés
Formule moléculaire |
C28H32N4 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/2C14H16N2/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2*1-10,13-14H,15-16H2/t2*13-,14-/m10/s1 |
Clé InChI |
AWEVAOPIZHFUIV-ATLWNKLRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



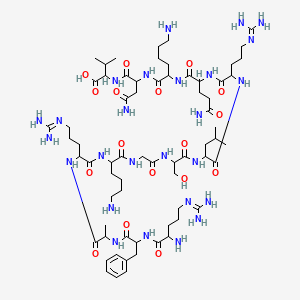
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
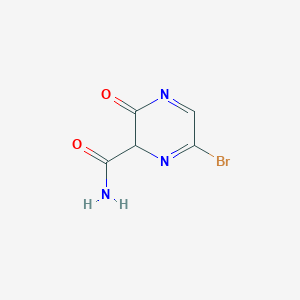
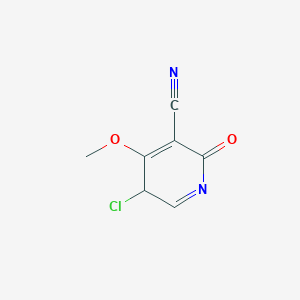
![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)

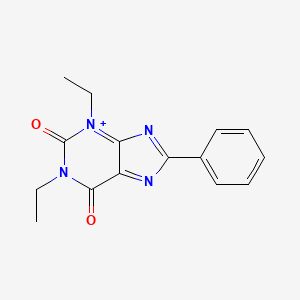
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
